Stereochemical Identity: (R)-Enantiomer vs. Racemic and (S)-Forms
The target compound is produced and supplied as the single (R)‑enantiomer, as confirmed by the SMILES string containing the chiral center designation [C@@] . By contrast, the most closely related commercial oxazolidine‑2,4‑dione, famoxadone, is used as a racemate or as the (S)‑enantiomer for agricultural antifungal applications [1]. No racemic mixture of the target compound is commercially listed, meaning that users requiring a defined stereoisomer cannot substitute the racemate without altering the pharmacological or chemical profile.
| Evidence Dimension | Stereochemical purity (enantiomeric form) |
|---|---|
| Target Compound Data | Single (R)‑enantiomer (SMILES: O=C(O[C@](CC1=CC=CC(Br)=C1)2C)NC2=O) |
| Comparator Or Baseline | Famoxadone: racemate or isolated (S)‑enantiomer; no (R)‑specific commercial product identified. |
| Quantified Difference | Qualitative difference: (R) vs. (S)/racemic. No enantiomeric excess value published for the target compound. |
| Conditions | Structural assignment by SMILES notation; no chiral HPLC or optical rotation data available in public domain. |
Why This Matters
Procurement of a defined enantiomer is essential for studies where stereochemistry influences target binding or metabolism; the target compound is the only commercial source of the (R)‑3‑bromobenzyl‑5‑methyl substituted oxazolidine‑2,4‑dione scaffold identified in public vendor catalogs.
- [1] ZFIN ChEBI: famoxadone. https://franklin.zfin.org/chebi/83258 (accessed 2026-04-30). View Source
